Cas no 329222-92-6 (Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-氨基-6-甲基-4,5,6,7-四氢苯并噻吩-3-羧酸丙酯
- propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- propyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Oprea1_228268
- BBL016219
- STK349188
- propyl2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-AMINO-6-ME-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID PROPYL ESTER
- EN300-228693
- AKOS B014419
- CS-0298017
- VS-05223
- SR-01000218812
- H21554
- 329222-92-6
- ALBB-001574
- SR-01000218812-1
- AKOS000305118
- AK-968/37166371
- Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
- MDL: MFCD01114986
- インチ: 1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
- InChIKey: ZHNHZQACSOEZEP-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OC([H])([H])C([H])([H])C([H])([H])[H])C2=C1C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C2([H])[H])N([H])[H]
計算された属性
- 精确分子量: 253.11365002Da
- 同位素质量: 253.11365002Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 80.6
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM113638-5g |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | 95% | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-228693-0.1g |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | 95% | 0.1g |
$134.0 | 2024-06-20 | |
Enamine | EN300-228693-1.0g |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | 95% | 1.0g |
$387.0 | 2024-06-20 | |
Chemenu | CM113638-10g |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | 95% | 10g |
$1080 | 2021-06-09 | |
A2B Chem LLC | AF58525-1g |
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | >95% | 1g |
$578.00 | 2024-04-20 | |
A2B Chem LLC | AF58525-5g |
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | >95% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AF58525-10g |
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | >95% | 10g |
$1550.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368687-5g |
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
329222-92-6 | 97% | 5g |
¥12960.00 | 2024-05-19 | |
Enamine | EN300-228693-0.25g |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | 95% | 0.25g |
$192.0 | 2024-06-20 | |
Enamine | EN300-228693-10.0g |
propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
329222-92-6 | 95% | 10.0g |
$1125.0 | 2024-06-20 |
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateに関する追加情報
Introduction to Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 329222-92-6)
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. With a CAS number of 329222-92-6, this molecule has garnered attention due to its unique structural properties and potential biological activities. The benzothiophene core, a fused heterocyclic system consisting of a benzene ring and a thiophene ring, is known for its presence in numerous bioactive natural products and pharmaceutical agents. The presence of an amino group at the 2-position and a carboxylate group at the 3-position further enhances its pharmacological relevance.
The synthesis and characterization of this compound have been the subject of extensive research, particularly in the context of developing novel therapeutic agents. Thetetrahydro moiety in the molecule contributes to its lipophilicity, making it a promising candidate for oral administration. This feature is particularly advantageous in drug design, as it can influence the compound's bioavailability and distribution within the body.
In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that compounds containing the benzothiophene scaffold exhibit potent activity against a range of diseases, including neurological disorders and cancer. The2-amino and3-carboxylate functional groups in Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are particularly noteworthy, as they can serve as critical sites for interaction with biological targets.
The6-methyl substituent further modulates the electronic properties of the molecule, potentially influencing its binding affinity and selectivity. This structural feature is often exploited in medicinal chemistry to optimize pharmacokinetic profiles and reduce off-target effects. The combination of these functional groups makes Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate a versatile scaffold for drug development.
One of the most compelling aspects of this compound is its potential as a lead structure for further derivatization. Researchers have employed various strategies to modify benzothiophene derivatives, including halogenation, alkylation, and functional group interconversion. These modifications can lead to compounds with enhanced potency or improved pharmacological profiles. Thetetrahydrobenzothiophene core provides a stable platform for such structural diversification while maintaining key pharmacophoric elements.
The biological activity of Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of specific enzymes and receptors implicated in disease pathogenesis. For example, preliminary data suggest that this compound may interact with targets involved in inflammation and pain modulation. Such findings are particularly relevant given the increasing demand for novel therapeutics targeting these conditions.
The synthesis of Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the benzothiophene core followed by functional group transformations to introduce the amino and carboxylate groups at appropriate positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield.
The analytical characterization of this compound has been performed using state-of-the-art spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity of the compound. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzthiophene)-3-carboxylate at an atomic level.
The pharmacokinetic properties of Propyl 2-amino--methyl--tetrahydro--1--benzothiophene--carboxylate are also subjects of active investigation. Studies have examined its absorption distribution metabolism excretion (ADME) profile to assess its suitability for clinical development. These studies have revealed promising results regarding its solubility stability bioavailability and metabolic fate following administration.
In conclusion Propyl --amino--methyl--tetrahydro--1--benzothiophene--carboxylate (CAS No --329222--92--6) represents an exciting opportunity for further exploration in drug discovery -- Its unique structural features combined with preliminary biological activity make it --a valuable candidate for developing novel therapeutic agents -- As research continues --this compound is likely to play an important role in addressing unmet medical needs across various therapeutic areas -- The ongoing efforts --to optimize its pharmacological properties -- highlight --the enduring importance --of innovative chemical synthesis --and structural biology in advancing medicinal chemistry.
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